molecular formula C14H22N4OS2 B12722857 Dimethialium propyldisulfide CAS No. 7244-66-8

Dimethialium propyldisulfide

Katalognummer: B12722857
CAS-Nummer: 7244-66-8
Molekulargewicht: 326.5 g/mol
InChI-Schlüssel: DIBIPCRUTLPRNR-KHPPLWFESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethialium propyldisulfide (DMPD) is a synthetic thiamine disulfide derivative with notable pharmacological activity as a thiamine antagonist. Its primary mechanism involves inhibiting the active transport of thiamine (vitamin B1) in biological systems, making it a critical tool for studying thiamine metabolism and deficiency models . Structurally, DMPD contains a disulfide bond (-S-S-) linked to a propyl group, enhancing its lipophilicity compared to thiamine. This property influences its interaction with cellular transport mechanisms, as demonstrated in rat and chick bioassays where DMPD effectively blocked thiamine uptake, leading to polyneuritis and growth retardation unless counteracted by disulfide derivatives like thiamine propyl disulfide (TPD) . DMPD is also used to investigate passive vs.

Eigenschaften

CAS-Nummer

7244-66-8

Molekularformel

C14H22N4OS2

Molekulargewicht

326.5 g/mol

IUPAC-Name

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-3-(propyldisulfanyl)but-2-en-2-yl]formamide

InChI

InChI=1S/C14H22N4OS2/c1-5-6-20-21-11(3)10(2)18(9-19)8-13-7-16-12(4)17-14(13)15/h7,9H,5-6,8H2,1-4H3,(H2,15,16,17)/b11-10-

InChI-Schlüssel

DIBIPCRUTLPRNR-KHPPLWFESA-N

Isomerische SMILES

CCCSS/C(=C(/C)\N(CC1=CN=C(N=C1N)C)C=O)/C

Kanonische SMILES

CCCSSC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethialium propyldisulfide can be synthesized through several methods. One common approach involves the reaction of alkyl halides with sodium thiosulfate in dimethyl sulfoxide (DMSO) at elevated temperatures (60-70°C) . Another method involves the direct synthesis from alkyl halides using thiourea and carbon tetrachloride (CCl4) in glycerol . These methods are scalable and can be performed in a one-pot reaction, making them suitable for industrial production.

Industrial Production Methods

Industrial production of dimethialium propyldisulfide typically involves the oxidation of thiols. Thiols are first synthesized from their corresponding alkyl halides and then oxidized to form disulfides. This process can be carried out using various oxidizing agents and catalysts, such as tetrathiomolybdate complexes or sulfur in strong alkaline media .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethialium propyldisulfide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced back to thiols.

    Substitution: The disulfide bond can be cleaved and substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted disulfides. These products have various applications in organic synthesis and industrial processes.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of dimethialium propyldisulfide involves its interaction with biological molecules through redox reactions. The compound can undergo oxidation and reduction, forming reactive intermediates that interact with cellular components. These interactions can lead to the modulation of cellular pathways and the inhibition of certain enzymes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural, biological, and pharmacological differences between DMPD and related disulfide compounds:

Compound CAS No. Structure Key Properties Applications Toxicity/Safety
Dimethialium Propyldisulfide (DMPD) Not specified Thiamine derivative with propyl disulfide Inhibits active thiamine transport; used to induce thiamine deficiency in experimental models . Research on thiamine metabolism, antagonist studies . Limited toxicity data; non-toxic at experimental doses in rats and chicks .
Thiamine Propyl Disulfide (TPD) 59-58-5 Thiamine with propyl disulfide Lipophilic; passively absorbed, bypassing DMPD’s antagonism. 2–4× more effective than thiamine in counteracting DMPD . Treatment of thiamine deficiency; clinical use in alcoholism . Low acute/sub-acute toxicity; safe in human trials .
Thiamine Tetrahydrofurfuryl Disulfide (TTFD) 137-15-7 Thiamine with tetrahydrofurfuryl disulfide Passive uptake due to high lipophilicity; unaffected by DMPD. Rapidly concentrates in cells . Enhanced bioavailability in deficiency states; neuroprotective applications . Metabolites (e.g., inorganic sulfate) show low toxicity .
Dimethyl Disulfide 624-92-0 CH3-S-S-CH3 Simple aliphatic disulfide; flammable (Cat. 3), causes eye irritation . Industrial solvent, laboratory synthesis . Hazardous (H226, H319); requires ventilation and PPE .
Methyl Propyl Disulfide 2179-60-4 CH3-S-S-C3H7 Moderate flammability; irritant . Laboratory chemical, substance manufacturing . Eye damage risk; avoid environmental release .
Dipropyl Disulfide 629-19-6 C3H7-S-S-C3H7 Aliphatic disulfide; no significant hazards reported . Flavoring agent (e.g., onion/garlic extracts) . Non-toxic under standard handling .

Mechanistic Differences in Thiamine Transport

  • DMPD vs. TPD/TTFD : DMPD specifically blocks active thiamine transporters in the intestine and cells, while TPD and TTFD bypass this inhibition via passive diffusion due to their lipophilic disulfide bonds . In chick assays, TPD counteracted DMPD’s effects at half the dose required for thiamine, highlighting its superior efficacy .
  • TTFD’s Passive Uptake: TTFD accumulates in Ehrlich ascites carcinoma cells 10× faster than thiamine and is unaffected by DMPD even at 1000:1 molar ratios .

Clinical and Industrial Relevance

  • TPD/TTFD in Medicine: Both derivatives elevate erythrocyte and cerebrospinal fluid thiamine levels comparably to intravenous thiamine, making them viable for treating deficiencies in alcoholism and liver disease .
  • Industrial Disulfides : Dimethyl and methyl propyl disulfides lack therapeutic utility but pose higher flammability and irritation risks .

Structural Determinants of Bioactivity

  • The propyl and tetrahydrofurfuryl groups in TPD/TTFD enhance membrane permeability, whereas DMPD’s structure favors competitive antagonism at thiamine binding sites .

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for producing dimethialium propyldisulfide with high purity, and what analytical methods are recommended for characterization?

  • Methodology : Synthesis typically involves thiol-disulfide exchange reactions or oxidative coupling of thiol precursors. For purity, employ column chromatography (silica gel) followed by recrystallization. Characterization requires:

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY for structural confirmation) .
  • HPLC with UV detection (≥95% purity threshold) .
  • Elemental analysis to verify sulfur content .
    • Key consideration : Ensure inert atmospheres (e.g., nitrogen) during synthesis to prevent oxidation byproducts .

Q. How can researchers standardize assays for quantifying dimethialium propyldisulfide in biological matrices?

  • Methodology : Use LC-MS/MS with stable isotope-labeled internal standards (e.g., deuterated analogs). Validate assays per ICH guidelines:

  • Calibration curves (linear range: 1–1000 ng/mL, R² > 0.99).
  • Recovery rates (≥80% in plasma/brain homogenates) .
    • Challenge : Address matrix effects (e.g., phospholipid interference) via solid-phase extraction .

Q. What are the established in vitro models for studying dimethialium propyldisulfide’s antioxidant properties?

  • Methodology :

  • DPPH/ABTS radical scavenging assays (IC₅₀ comparison with Trolox).
  • Cellular models : HepG2 cells under oxidative stress (H₂O₂-induced), measuring glutathione (GSH) levels via ELISA .
    • Data interpretation : Normalize results to cell viability (MTT assay) to distinguish antioxidant effects from cytotoxicity .

Advanced Research Questions

Q. How can contradictory data on dimethialium propyldisulfide’s neuroprotective efficacy be resolved across preclinical studies?

  • Methodology :

  • Meta-analysis of dose-response relationships (e.g., 10–100 mg/kg in rodent models) .
  • Strain-specific variability : Compare outcomes in Sprague-Dawley vs. Wistar rats using standardized Morris water maze protocols .
  • Mechanistic studies : Use CRISPR-edited neuronal cells to isolate pathways (e.g., Nrf2/ARE vs. BDNF) .
    • Evidence : Survival rates in methylmercury-poisoned models showed 88% efficacy for thiamine propyldisulfide analogs, but variability arose from dosing schedules .

Q. What experimental designs are optimal for investigating dimethialium propyldisulfide’s pharmacokinetic-pharmacodynamic (PK-PD) disconnect in chronic exposure models?

  • Methodology :

  • Toxicokinetic profiling : Serial blood sampling over 24h (non-compartmental analysis) to assess AUC and Cₘₐₓ .
  • Tissue distribution : Autoradiography with ³⁵S-labeled compound in brain/liver/kidney .
  • PK-PD modeling : Link plasma concentrations to biomarker endpoints (e.g., erythrocyte transketolase activity for thiamine analogs) .
    • Challenge : Account for metabolite interference (e.g., propyldisulfide cleavage products) using tandem mass spectrometry .

Q. How should researchers design clinical trials to evaluate dimethialium propyldisulfide’s efficacy in olfactory dysfunction, based on preclinical data?

  • Methodology :

  • Phase IIa trials : Double-blind, placebo-controlled crossover studies with T&T olfactometry endpoints .
  • Dosing : Intravenous administration (e.g., 10 mg/day) vs. intranasal delivery .
  • Inclusion criteria : Patients with idiopathic anosmia confirmed by CT olfactory cleft evaluation .
    • Ethical considerations : Pre-screen for thiamine deficiency to avoid confounding .

Q. What strategies mitigate confounding factors when studying dimethialium propyldisulfide’s interaction with mercury chelation therapies?

  • Methodology :

  • Isothermal titration calorimetry (ITC) : Quantify binding affinity to Hg²⁺ vs. Zn²⁺/Cu²⁺ .
  • In vivo models : Co-administer with penicillamine and measure urinary Hg excretion via ICP-MS .
  • Control groups : Include thiamine HCl to isolate disulfide-specific effects .

Methodological Guidance

  • Literature review : Critically evaluate studies using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize high-impact research questions .
  • Data reporting : Adhere to Beilstein Journal guidelines: detailed experimental protocols in main text, supplementary data for replicates/spectra .
  • Conflict resolution : Use sensitivity analysis in meta-analyses to weigh studies by sample size and methodological rigor .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.